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molecular formula C10H14N2O4 B8526148 2-(4,6-diethoxypyrimidin-2-yl)aceticacid

2-(4,6-diethoxypyrimidin-2-yl)aceticacid

Cat. No. B8526148
M. Wt: 226.23 g/mol
InChI Key: OAESFHQAJNJLBF-UHFFFAOYSA-N
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Patent
US08049015B2

Procedure details

To (4,6-diethoxy-pyrimidin-2-yl)-acetic acid ethyl ester (0.218 g, 0.86 mmol) in THF (3 mL) was added 1N aqueous LiOH (2.58 mL, 2.58 mmol), and the reaction was stirred at 50° C. for 1 hour, and then at room temperature overnight. The mixture was acidified with 1N aqueous HCl and extracted three times with EtOAc. The combined organic layers were dried, filtered, and concentrated to give (4,6-diethoxy-pyrimidin-2-yl)-acetic acid.
Name
(4,6-diethoxy-pyrimidin-2-yl)-acetic acid ethyl ester
Quantity
0.218 g
Type
reactant
Reaction Step One
Name
Quantity
2.58 mL
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=[O:18])[CH2:5][C:6]1[N:11]=[C:10]([O:12][CH2:13][CH3:14])[CH:9]=[C:8]([O:15][CH2:16][CH3:17])[N:7]=1)C.[Li+].[OH-].Cl>C1COCC1>[CH2:16]([O:15][C:8]1[CH:9]=[C:10]([O:12][CH2:13][CH3:14])[N:11]=[C:6]([CH2:5][C:4]([OH:18])=[O:3])[N:7]=1)[CH3:17] |f:1.2|

Inputs

Step One
Name
(4,6-diethoxy-pyrimidin-2-yl)-acetic acid ethyl ester
Quantity
0.218 g
Type
reactant
Smiles
C(C)OC(CC1=NC(=CC(=N1)OCC)OCC)=O
Name
Quantity
2.58 mL
Type
reactant
Smiles
[Li+].[OH-]
Name
Quantity
3 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
the reaction was stirred at 50° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at room temperature
CUSTOM
Type
CUSTOM
Details
overnight
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
extracted three times with EtOAc
CUSTOM
Type
CUSTOM
Details
The combined organic layers were dried
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)OC1=NC(=NC(=C1)OCC)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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